Oxazole, 4-(chloromethyl)-2-(2-iodophenyl)-5-methyl-
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Overview
Description
Oxazole,4-(chloromethyl)-2-(2-iodophenyl)-5-methyl- is a synthetic organic compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group at the 4-position, an iodophenyl group at the 2-position, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole,4-(chloromethyl)-2-(2-iodophenyl)-5-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-iodoaniline with chloroacetaldehyde in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxazole,4-(chloromethyl)-2-(2-iodophenyl)-5-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The iodophenyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, Oxazole,4-(chloromethyl)-2-(2-iodophenyl)-5-methyl- is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential biological activities. Oxazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Research may focus on evaluating the biological activity of this compound and its derivatives.
Industry
In the industrial sector, Oxazole,4-(chloromethyl)-2-(2-iodophenyl)-5-methyl- can be used in the development of new materials, such as polymers or pharmaceuticals. Its reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of Oxazole,4-(chloromethyl)-2-(2-iodophenyl)-5-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Oxazole,4-(chloromethyl)-2-phenyl-5-methyl-
- Oxazole,4-(bromomethyl)-2-(2-iodophenyl)-5-methyl-
- Oxazole,4-(chloromethyl)-2-(2-fluorophenyl)-5-methyl-
Uniqueness
Oxazole,4-(chloromethyl)-2-(2-iodophenyl)-5-methyl- is unique due to the presence of both chloromethyl and iodophenyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in other oxazole derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1260675-01-1 |
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Molecular Formula |
C11H9ClINO |
Molecular Weight |
333.55 g/mol |
IUPAC Name |
4-(chloromethyl)-2-(2-iodophenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C11H9ClINO/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 |
InChI Key |
MWEHRRBAQUOCLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2I)CCl |
Origin of Product |
United States |
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